Phostriecin free acid
Description
Phostriecin free acid (originally misassigned as Sultriecin) is a phosphate monoester natural product with potent and selective inhibitory activity against protein phosphatase 2A (PP2A), a key enzyme implicated in tumor suppression and cell cycle regulation . Structurally, it features a 20-membered macrolactone core containing an α,β-unsaturated lactone, a C9-phosphate group, and a hydrophobic Z,Z,E-configured triene side chain (C12–C22) . Its biological activity stems from its ability to coordinate with the bimetallic catalytic core of PP2A, disrupting phosphatase activity and inducing apoptosis in cancer cells . The compound’s instability in clinical trials has been attributed to its sensitive triene moiety, prompting efforts to synthesize stable analogues .
Properties
CAS No. |
1213827-23-6 |
|---|---|
Molecular Formula |
C23H35O8P |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-1-[(2S,3S)-3-hydroxy-6-oxo-2,3-dihydropyran-2-yl]-5-methylheptadeca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate |
InChI |
InChI=1S/C23H35O8P/c1-3-4-5-6-7-8-9-10-11-13-19(24)18(2)21(31-32(27,28)29)14-12-15-22-20(25)16-17-23(26)30-22/h7-13,15-22,24-25H,3-6,14H2,1-2H3,(H2,27,28,29)/b8-7+,10-9-,13-11-,15-12+/t18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
LVMADDXZVOMHTH-AMXMUAFGSA-N |
Isomeric SMILES |
CCCCC/C=C/C=C\C=C/[C@@H]([C@H](C)[C@H](C/C=C/[C@H]1[C@H](C=CC(=O)O1)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCC=CC=CC=CC(C(C)C(CC=CC1C(C=CC(=O)O1)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of phostriecin free acid involves multiple steps, including the formation of the phosphate monoester, the α,β-unsaturated lactone, and the hydrophobic Z,Z,E-triene tail. The synthesis begins with the preparation of key intermediates, followed by their assembly under specific reaction conditions .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound in a laboratory setting involves precise control of reaction conditions to ensure the correct stereochemistry and functional group placement .
Chemical Reactions Analysis
Types of Reactions
Phostriecin free acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Phostriecin free acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying phosphate monoesters and their reactivity.
Biology: It serves as a tool for investigating the role of protein phosphatases in cellular processes.
Medicine: Its potent antitumor activity makes it a candidate for cancer research and potential therapeutic development.
Industry: It is used in the development of biochemical assays and as a reference compound in analytical chemistry .
Mechanism of Action
Phostriecin free acid exerts its effects primarily by inhibiting protein phosphatase 2A (PP2A). This inhibition disrupts cellular signaling pathways, leading to the induction of apoptosis in cancer cells. The compound’s unique structure, including the phosphate monoester and the α,β-unsaturated lactone, is crucial for its activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Phostriecin belongs to a family of PP2A inhibitors that includes Fostriecin, Cytostatin, and Sultriecin. Below is a detailed comparison of structural and functional properties:
Table 1: Comparative Analysis of Phostriecin and Analogues
| Compound | Key Structural Features | PP2A Inhibition (IC₅₀) | Selectivity (PP2A vs. PP1/PP5) | Stability |
|---|---|---|---|---|
| Phostriecin | C9-phosphate, α,β-unsaturated lactone, Z,Z,E-triene | Moderate | High selectivity (>100-fold) | Low (triene degradation) |
| Sultriecin | C9-sulfate, α,β-unsaturated lactone, Z,Z,E-triene | Inactive | None | Low |
| Fostriecin | C9-phosphate, α,β-unsaturated lactone, modified triene | High (170x Phostriecin) | Extreme selectivity (>500-fold) | Moderate |
| Cytostatin | C9-phosphate, saturated lactone, Z,Z,E-triene | Low (15x Phostriecin) | Moderate | High |
| Dephosphophostriecin | C9-free alcohol, α,β-unsaturated lactone, Z,Z,E-triene | Inactive | None | Moderate |
Key Structural Determinants of Activity
Phosphate vs. Sulfate/Free Alcohol :
- The C9-phosphate group is critical for PP2A inhibition, as shown by the inactivity of Sultriecin (sulfate) and Dephosphophostriecin (free alcohol). The phosphate coordinates with the enzyme’s Mn²⁺/Fe²⁺ core, while sulfate or hydroxyl groups fail to bind effectively .
- Replacement of phosphate with sulfate reduces activity by >250-fold .
α,β-Unsaturated Lactone :
- The unsaturated lactone enhances activity 12-fold compared to saturated analogues (e.g., Cytostatin). This moiety likely stabilizes the twist-boat conformation required for enzyme interaction .
Z,Z,E-Triene Side Chain :
- The hydrophobic triene contributes ~200-fold to potency. Saturation or reconfiguration (e.g., E,Z,Z) abolishes activity and selectivity .
- The triene’s instability in Phostriecin led to clinical trial discontinuation; however, analogues with stabilized trienes (e.g., fully saturated chains) showed reduced potency .
Stereochemical Configuration :
- Antiperiplanar stereochemistry at C9–C11 is essential for intramolecular hydrogen bonding, which rigidifies the macrolactone and optimizes enzyme binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
